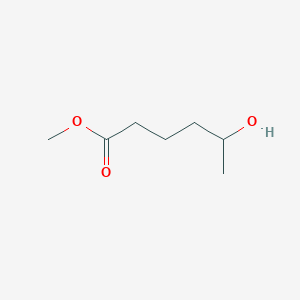
Methyl 5-hydroxyhexanoate
概要
説明
Methyl 5-hydroxyhexanoate is an organic compound with the molecular formula C7H14O3. It is a methyl ester derivative of 5-hydroxyhexanoic acid. This compound is known for its role in various chemical reactions and its applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxyhexanoate can be synthesized through the ring-opening transesterification of δ-hexalactone with methanol. This reaction typically involves the use of metal oxide catalysts such as Cs/SiO2, which have shown high selectivity for the production of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of δ-hexalactone to this compound while minimizing by-products.
化学反応の分析
Types of Reactions
Methyl 5-hydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: 5-hydroxyhexanoic acid.
Reduction: 5-hydroxyhexanol.
Substitution: Various esters and ethers depending on the nucleophile used.
科学的研究の応用
Methyl 5-hydroxyhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 5-hydroxyhexanoate involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it undergoes electron transfer processes that convert it into carboxylic acids. In reduction reactions, it accepts electrons to form alcohols. The specific pathways and targets depend on the type of reaction and the conditions employed.
類似化合物との比較
Similar Compounds
Methyl hexanoate: A methyl ester of hexanoic acid, used as a flavoring agent and fragrance.
Ethyl hexanoate: An ester with similar applications in the flavor and fragrance industry.
Propyl hexanoate: Another ester used in similar contexts.
Uniqueness
Methyl 5-hydroxyhexanoate is unique due to the presence of a hydroxyl group, which imparts different chemical reactivity compared to other esters like methyl hexanoate. This hydroxyl group allows it to participate in a broader range of chemical reactions, making it a versatile compound in synthetic chemistry.
特性
IUPAC Name |
methyl 5-hydroxyhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-6(8)4-3-5-7(9)10-2/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKUVMOUCKJDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462903 | |
| Record name | methyl-5-hydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62593-13-9 | |
| Record name | methyl-5-hydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
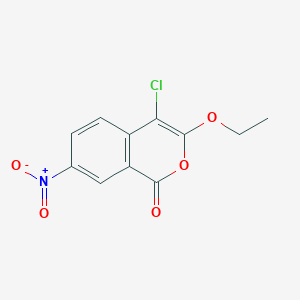
![2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3054878.png)
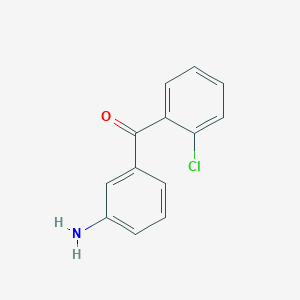
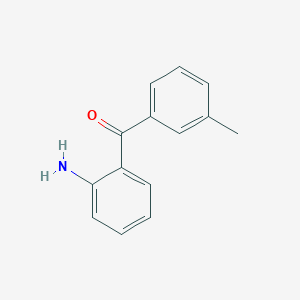
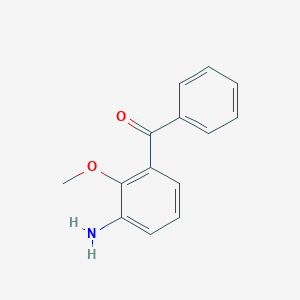
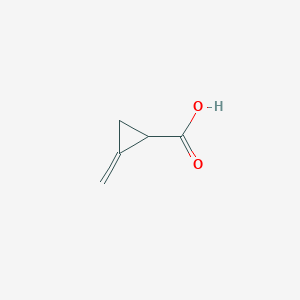

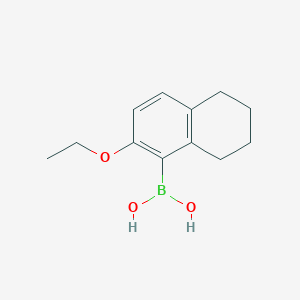
![Heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B3054890.png)
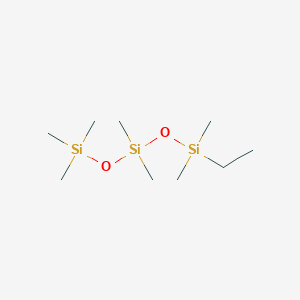
![1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane](/img/structure/B3054893.png)
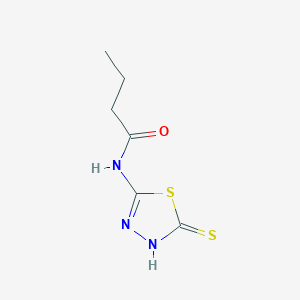

![1-Oxaspiro[5.5]undec-2-en-4-one](/img/structure/B3054896.png)
